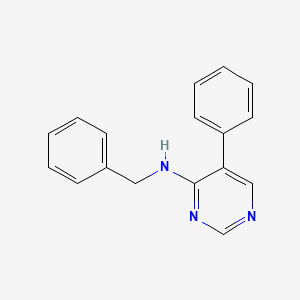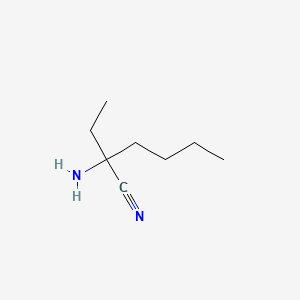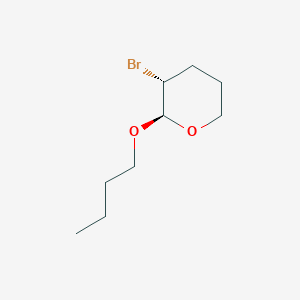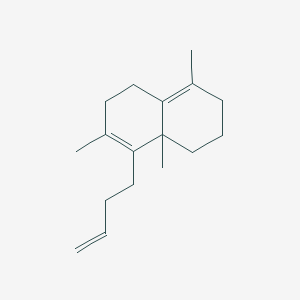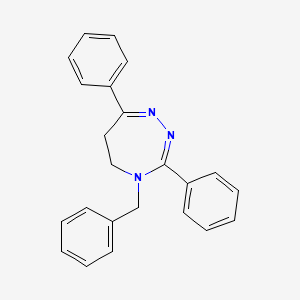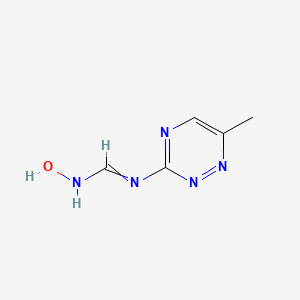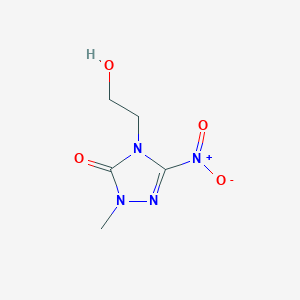
4-(2-Hydroxyethyl)-2-methyl-5-nitro-2,4-dihydro-3H-1,2,4-triazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Hydroxyethyl)-2-methyl-5-nitro-2,4-dihydro-3H-1,2,4-triazol-3-one is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxyethyl)-2-methyl-5-nitro-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the nitration of 2-methyl-4-(2-hydroxyethyl)-1,2,4-triazole. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents, with the reaction being carried out at low temperatures to control the rate of nitration and prevent decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants is crucial. The final product is typically purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Hydroxyethyl)-2-methyl-5-nitro-2,4-dihydro-3H-1,2,4-triazol-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides (e.g., chloride, bromide) can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of 4-(2-oxoethyl)-2-methyl-5-nitro-2,4-dihydro-3H-1,2,4-triazol-3-one.
Reduction: Formation of 4-(2-hydroxyethyl)-2-methyl-5-amino-2,4-dihydro-3H-1,2,4-triazol-3-one.
Substitution: Formation of various substituted triazoles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(2-Hydroxyethyl)-2-methyl-5-nitro-2,4-dihydro-3H-1,2,4-triazol-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its triazole structure.
Medicine: Explored for its potential use in drug development, particularly for its antifungal and antibacterial properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-(2-Hydroxyethyl)-2-methyl-5-nitro-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to antimicrobial effects. The triazole ring can also interact with enzymes and proteins, inhibiting their function and leading to the desired biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(2-Hydroxyethyl)-1,2,4-triazole
- 2-Methyl-4-nitro-1,2,4-triazole
- 5-Nitro-1,2,4-triazole
Uniqueness
4-(2-Hydroxyethyl)-2-methyl-5-nitro-2,4-dihydro-3H-1,2,4-triazol-3-one is unique due to the presence of both the hydroxyethyl and nitro groups, which confer specific chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
58954-08-8 |
|---|---|
Molekularformel |
C5H8N4O4 |
Molekulargewicht |
188.14 g/mol |
IUPAC-Name |
4-(2-hydroxyethyl)-2-methyl-5-nitro-1,2,4-triazol-3-one |
InChI |
InChI=1S/C5H8N4O4/c1-7-5(11)8(2-3-10)4(6-7)9(12)13/h10H,2-3H2,1H3 |
InChI-Schlüssel |
AZCYCBYKEZCHBJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)N(C(=N1)[N+](=O)[O-])CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



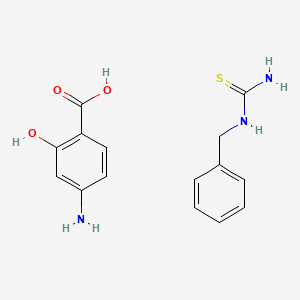
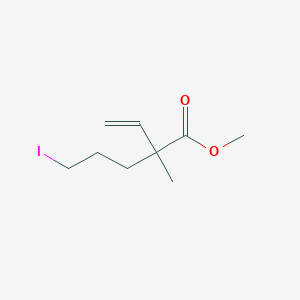
![2-{3-[4-(Benzyloxy)phenyl]-3-oxo-2-phenylpropyl}cyclohexan-1-one](/img/structure/B14600948.png)
